molecular formula C105H204N16O48 B13719154 Tetra-(amido-PEG10-azide)

Tetra-(amido-PEG10-azide)

Cat. No.: B13719154
M. Wt: 2458.8 g/mol
InChI Key: IKKIJAKFHVRGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-(amido-PEG10-azide) is synthesized through a series of chemical reactions involving the functionalization of PEG chains with azide groups. One common method involves the reaction of tetra-branched PEG with azide-functionalized reagents under mild conditions. The azide groups are introduced via nucleophilic substitution reactions, where a suitable leaving group on the PEG chain is replaced by an azide group .

Industrial Production Methods

In industrial settings, the production of Tetra-(amido-PEG10-azide) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetra-(amido-PEG10-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, forming stable triazole linkages .

Common Reagents and Conditions

The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free methods are also available. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from the reaction of Tetra-(amido-PEG10-azide) with alkyne-functionalized molecules are triazole-linked PEGylated compounds. These products are highly stable and have improved solubility and bioavailability .

Properties

Molecular Formula

C105H204N16O48

Molecular Weight

2458.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide

InChI

InChI=1S/C105H204N16O48/c106-118-114-9-21-130-29-37-138-45-53-146-61-69-154-77-85-162-93-89-158-81-73-150-65-57-142-49-41-134-33-25-126-17-5-110-101(122)1-13-166-97-105(98-167-14-2-102(123)111-6-18-127-26-34-135-42-50-143-58-66-151-74-82-159-90-94-163-86-78-155-70-62-147-54-46-139-38-30-131-22-10-115-119-107,99-168-15-3-103(124)112-7-19-128-27-35-136-43-51-144-59-67-152-75-83-160-91-95-164-87-79-156-71-63-148-55-47-140-39-31-132-23-11-116-120-108)100-169-16-4-104(125)113-8-20-129-28-36-137-44-52-145-60-68-153-76-84-161-92-96-165-88-80-157-72-64-149-56-48-141-40-32-133-24-12-117-121-109/h1-100H2,(H,110,122)(H,111,123)(H,112,124)(H,113,125)

InChI Key

IKKIJAKFHVRGJA-UHFFFAOYSA-N

Canonical SMILES

C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.